Dihydroguaiaretic acid
Overview
Description
Dihydroguaiaretic acid is a natural lignan compound that has been isolated from various plant sources, including the bark of Machilus robusta and the fruit of Saururus chinensis . It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . The compound has a unique structure characterized by two methoxyphenol groups attached to a 2,3-dimethylbutane backbone .
Mechanism of Action
Target of Action
Meso-dihydroguaiaretic acid (MDGA) has been found to target several key proteins and cells in the body. It inhibits inflammatory responses in human neutrophils , a type of white blood cell that plays a crucial role in the body’s immune response. Additionally, MDGA has been shown to activate AMP-activated protein kinase (AMPK) in human HepG2 cells , a key energy regulator in the body.
Mode of Action
MDGA interacts with its targets in a few ways. In human neutrophils, it inhibits superoxide anion generation and elastase release . In HepG2 cells, MDGA inhibits insulin-induced hepatic lipid accumulation by suppressing the expression of lipogenic proteins through AMPK signaling .
Biochemical Pathways
MDGA affects several biochemical pathways. It has been shown to inhibit the alpha subunit of coenzyme A transferase of Mycobacterium tuberculosis H37Rv, which is present in both geraniol and 1-and 2-methylnaphthalene degradation pathways . In addition, MDGA activates AMPK, leading to the phosphorylation of acetyl-CoA carboxylase (ACC), thereby increasing fatty acid oxidation .
Pharmacokinetics
It’s known that the compound’s lipophilic nature and its ability to inhibit lipid accumulation suggest it may have good bioavailability .
Result of Action
The action of MDGA results in several molecular and cellular effects. It has been shown to inhibit hepatic lipid accumulation, suggesting a potential role in treating conditions like nonalcoholic fatty liver disease . Additionally, MDGA’s inhibition of inflammatory responses in human neutrophils suggests it may have a role in ameliorating conditions like acute respiratory distress syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-dihydroguaiaretic acid involves several steps. One common method includes the condensation of guaiacol derivatives under specific conditions to form the desired lignan structure . The reaction typically requires the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of meso-dihydroguaiaretic acid often involves the extraction from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then purified through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Dihydroguaiaretic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert meso-dihydroguaiaretic acid into more saturated lignan derivatives.
Substitution: The methoxy groups in meso-dihydroguaiaretic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted lignan derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Comparison with Similar Compounds
Dihydroguaiaretic acid is often compared with other lignans and phenolic compounds:
Macelignan: Similar in structure but differs in the position of methoxy groups, leading to distinct biological activities.
Myristicin: Found in nutmeg, it has different pharmacological properties, including psychoactive effects.
Malabaricone C: Another lignan with potent antioxidant and anti-inflammatory activities, but with a different structural backbone.
Uniqueness: this compound stands out due to its balanced combination of anti-inflammatory, antioxidant, and antimycobacterial properties, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLUXMYYCTRR-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019954 | |
Record name | Meso-dihydroguaiaretic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66322-34-7 | |
Record name | meso-Dihydroguaiaretic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66322-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meso-dihydroguaiaretic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meso-dihydroguaiaretic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROGUAIARETIC ACID, MESO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S81Z40PSJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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